![molecular formula C12H12NO4- B1604248 (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid CAS No. 25654-52-8](/img/structure/B1604248.png)
(2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid
Overview
Description
(2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid, commonly known as BOC-Azetidine-2-carboxylic acid, is an organic compound that is used as a building block in organic synthesis. It is a chiral molecule, meaning that it has two different forms that are mirror images of each other, known as enantiomers. BOC-Azetidine-2-carboxylic acid is a versatile intermediate compound used in the synthesis of a variety of compounds, including amino acids, peptides, and other complex molecules. This compound has also been used in various scientific research applications, such as in the study of enzyme mechanisms and in drug design.
Scientific Research Applications
Oligonucleotide Synthesis
(S)-N-Cbz-azetidine-2-carboxylic acid: is utilized in the synthesis of oligonucleotides, which are short sequences of nucleic acids. These oligonucleotides serve as probes for studying gene expression, protein interactions, and cellular pathways, providing invaluable insights into fundamental biological processes . The compound’s ability to introduce steric hindrance due to its cyclic structure is particularly useful in enhancing the specificity of these probes.
properties
IUPAC Name |
(2S)-1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBMOQXJOJWBF-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25654-52-8 | |
Record name | (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25654-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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